

# Time-Lapse Imaging of Lipid Droplets Using Liptracker-Green: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Liptracker-Green*

Cat. No.: *B12371360*

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## Introduction

Lipid droplets (LDs) are dynamic intracellular organelles that serve as central hubs for lipid metabolism, storing neutral lipids like triacylglycerols and sterol esters. Dysregulation of lipid droplet dynamics is implicated in a variety of metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease, as well as in cancer progression. Time-lapse fluorescence microscopy is a powerful technique to study the dynamic processes of lipid droplet formation (lipogenesis), breakdown (lipolysis), and interactions with other organelles in living cells. **Liptracker-Green** (BioTracker 488 Green Lipid Droplet Dye) is a fluorescent probe that specifically stains lipid droplets, enabling their visualization and quantitative analysis in real-time.[1][2] This document provides detailed application notes and protocols for time-lapse imaging of lipid droplets using **Liptracker-Green**.

## Principle of Liptracker-Green

**Liptracker-Green** is a lipophilic dye that rapidly partitions into the neutral lipid core of lipid droplets, exhibiting bright green fluorescence upon incorporation.[1][2] Its minimal background staining in other cellular membranes makes it an ideal probe for live-cell imaging with no required wash steps. The dye is excited by standard 488 nm laser lines and its emission can be detected in the FITC/GFP channel. The fluorescence intensity of **Liptracker-Green** is

proportional to the amount of neutral lipid, allowing for the quantitative analysis of lipid droplet volume and dynamics over time.

## Applications

- **Monitoring Lipogenesis and Lipolysis:** Quantify the formation and degradation of lipid droplets in response to various stimuli, such as nutrient availability or drug treatment.
- **Tracking Lipid Droplet Dynamics:** Analyze the movement, fusion, and fission of lipid droplets within the cell.
- **High-Content Screening:** Screen for compounds that modulate lipid droplet metabolism in a high-throughput format.
- **Investigating Drug Efficacy:** Evaluate the effect of therapeutic candidates on lipid accumulation and mobilization in relevant cell models.
- **Studying Disease Models:** Characterize lipid droplet phenotypes in cellular models of metabolic diseases and cancer.

## Data Presentation

Quantitative analysis of time-lapse imaging data allows for the extraction of key parameters describing lipid droplet dynamics. The following table provides an example of how to structure quantitative data obtained from a time-lapse experiment monitoring the effect of an oleic acid supplement on lipid droplet formation in hepatocytes.

Time (hours)	Treatment	Average Lipid Droplet Number per Cell	Average Lipid Droplet Area ( $\mu\text{m}^2$ )	Total Lipid Droplet Area per Cell ( $\mu\text{m}^2$ )
0	Control	$15.2 \pm 2.1$	$0.8 \pm 0.2$	$12.2 \pm 2.5$
0	Oleic Acid	$16.1 \pm 2.5$	$0.9 \pm 0.3$	$14.5 \pm 3.1$
2	Control	$15.8 \pm 2.3$	$0.8 \pm 0.2$	$12.6 \pm 2.8$
2	Oleic Acid	$25.4 \pm 3.8$	$1.5 \pm 0.4$	$38.1 \pm 7.2$
4	Control	$16.2 \pm 2.6$	$0.9 \pm 0.3$	$14.6 \pm 3.5$
4	Oleic Acid	$42.1 \pm 5.5$	$2.8 \pm 0.6$	$117.9 \pm 20.1$
6	Control	$15.5 \pm 2.4$	$0.9 \pm 0.3$	$14.0 \pm 3.3$
6	Oleic Acid	$58.9 \pm 7.1$	$4.2 \pm 0.9$	$247.4 \pm 35.8$

Data are presented as mean  $\pm$  standard deviation from three independent experiments. This is a representative table with example data.

## Experimental Protocols

### Protocol 1: Live-Cell Staining of Lipid Droplets with Liptracker-Green

Materials:

- **Liptracker-Green** (e.g., BioTracker 488 Green Lipid Droplet Dye)
- Live-cell imaging medium (e.g., phenol red-free DMEM)
- Cells cultured on imaging-compatible plates or dishes (e.g., glass-bottom dishes)
- Optional: Oleic acid complexed to BSA for induction of lipid droplet formation

Procedure:

- **Cell Preparation:** Culture cells to the desired confluency (typically 50-70%) on an appropriate imaging vessel.
- **Staining Solution Preparation:** Prepare a 1X working solution of **Liptracker-Green** in pre-warmed complete cell culture medium or imaging buffer. The optimal concentration may need to be determined empirically but a 1:1000 dilution of a stock solution is a good starting point.
- **Cell Staining:** Remove the culture medium from the cells and add the **Liptracker-Green** staining solution.
- **Incubation:** Incubate the cells at 37°C for 30 minutes or longer, protected from light. No significant cytotoxicity has been observed for incubation times up to 24 hours.
- **Imaging:** The cells can be imaged directly without a wash step. If high background is observed, a brief wash with fresh imaging medium can be performed.

## Protocol 2: Time-Lapse Imaging of Lipid Droplet Dynamics

### Materials:

- Cells stained with **Liptracker-Green** (from Protocol 1)
- A fluorescence microscope equipped with a live-cell imaging chamber (maintaining 37°C and 5% CO<sub>2</sub>)
- 488 nm laser for excitation and an appropriate emission filter (e.g., 500-550 nm)
- Image analysis software (e.g., ImageJ/Fiji, CellProfiler)

### Procedure:

- **Microscope Setup:** Place the imaging dish on the microscope stage within the pre-warmed environmental chamber.
- **Locate Cells:** Using brightfield or low-intensity fluorescence, locate the cells of interest.

- Imaging Parameters:
  - Excitation: Use the lowest possible laser power that provides a sufficient signal-to-noise ratio to minimize phototoxicity.
  - Exposure Time: Keep the exposure time as short as possible.
  - Time Interval: The interval between acquisitions will depend on the dynamics of the process being studied. For rapid events like droplet fusion, intervals of seconds to minutes may be necessary. For longer-term studies like lipogenesis, intervals of 30 minutes to a few hours are more appropriate.
  - Z-stack: If analyzing 3D dynamics, acquire a Z-stack at each time point.
- Time-Lapse Acquisition: Start the time-lapse acquisition using the optimized parameters.
- Image Analysis:
  - Segmentation: Use image analysis software to identify and segment individual lipid droplets based on their fluorescence intensity.
  - Quantification: Measure parameters such as the number, size (area or volume), and fluorescence intensity of lipid droplets at each time point.
  - Tracking: If studying droplet movement, use tracking algorithms to follow individual lipid droplets over time.

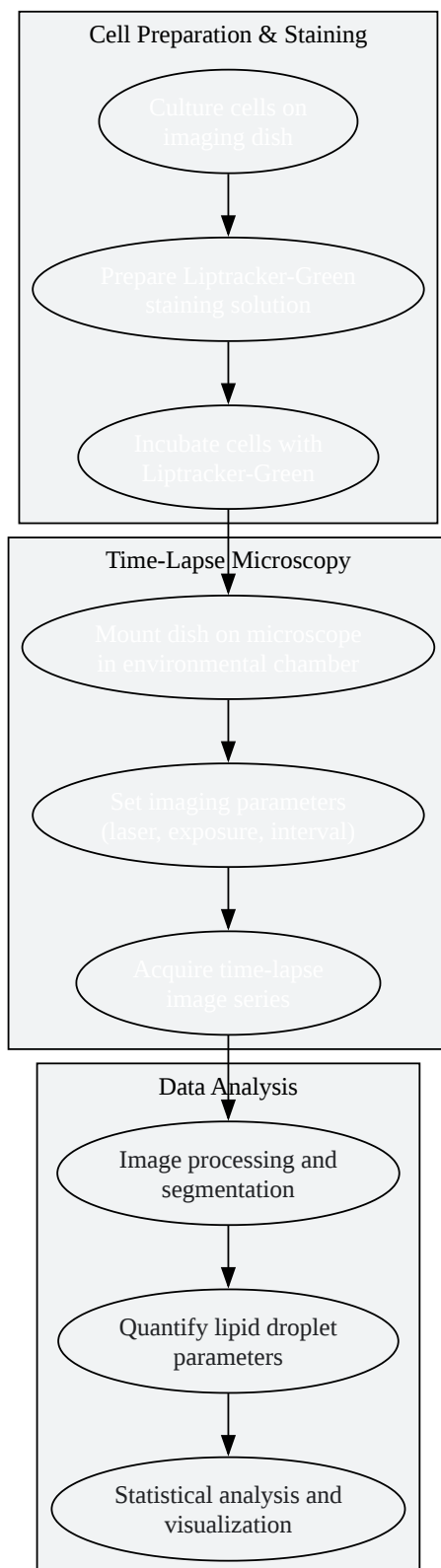
## Visualizations

### Signaling Pathways



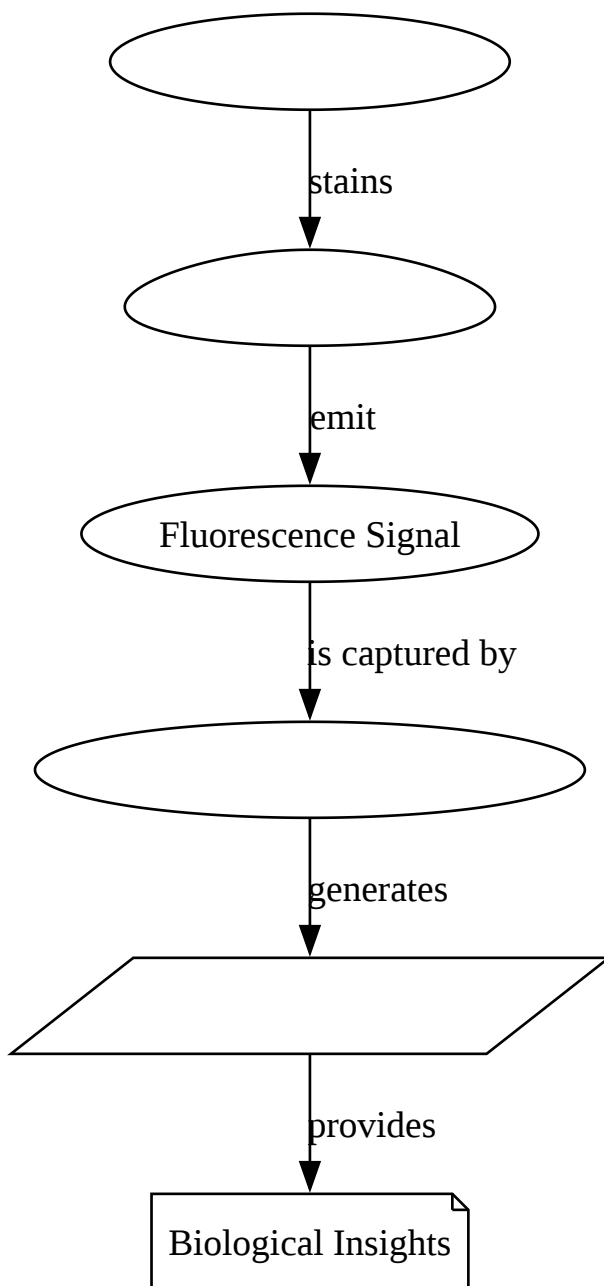
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## Experimental Workflow



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## Logical Relationship



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## References

- 1. Quantitative imaging of lipid droplets in single cells - PMC [pmc.ncbi.nlm.nih.gov]
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